molecular formula C9H9N B8789712 1,2-Dihydroquinoline CAS No. 29968-14-7

1,2-Dihydroquinoline

Cat. No. B8789712
CAS RN: 29968-14-7
M. Wt: 131.17 g/mol
InChI Key: IRFSXVIRXMYULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydroquinoline is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dihydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dihydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

29968-14-7

Product Name

1,2-Dihydroquinoline

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

1,2-dihydroquinoline

InChI

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6,10H,7H2

InChI Key

IRFSXVIRXMYULF-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the final step of this novel process, an aniline 10 is treated with a ketone 11, especially acetone, cyclohexanone or 3-pentanone, in the presence of a catalyst, especially camphor sulfonic acid, boron trifluoride etherate or lanthanum tris(trifluoromethanesulfonate), to afford the 1,2-dihydroquinoline 12:
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Synthesis routes and methods II

Procedure details

1,2-dihydroquinolines are key intermediates in the preparation of a number of steroid receptor modulating compounds, and are prepared by a multi-step route culminating in the treatment of an aniline with acetone and iodine at elevated temperatures in a process known as the Skraup reaction, as shown below. See R. H. F. Manske et al., Organic Reactions 7: 59-98 (1953), and W. R Vaughan, Org. Synth. Coll. Vol III, 329-332 (1955). ##STR1## Many 1,2-dihydroquinolines are themselves steroid receptor modulating compounds. See, for example, PCT Int'l Publ. No. WO 96/19458; U.S. Pat. No. 5,693,647. Application of the traditional Skraup reaction to the synthesis of many of these 1,2-dihydroquinolines is problematic in that large quantities of a number of tarry by-products are formed that must be removed prior to use in further synthetic transformations, and the yields are generally low (15-50%). For example, as shown in U.S. Pat. No. 5,693,647, treatment of a polycyclic aniline, such as the amino-chloro-benzocoumarin shown below, with acetone and iodine at 130-135° C. affords only an 18% yield of the corresponding 1,2-dihydroquinoline. Furthermore, purification is very difficult due to the aforementioned by-product formation. ##STR2##
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